REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10][C:11](O)=[O:12])=[N:2]1.CO>C1COCC1>[O:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[C:3]([CH2:10][CH2:11][OH:12])=[N:2]1
|
Name
|
|
Quantity
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0.86 g
|
Type
|
reactant
|
Smiles
|
O1N=C(C2=C1C=CC=C2)CC(=O)O
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Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
10 mL
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Type
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reactant
|
Smiles
|
CO
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the mixture was heated
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Type
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TEMPERATURE
|
Details
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under gentle reflux for 4 hours
|
Duration
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4 h
|
Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated in vacuo
|
Type
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DISSOLUTION
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Details
|
the remainder was dissolved in dichloromethane (20 mL)
|
Type
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ADDITION
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Details
|
An aqueous solution of Na2CO3 (20 mL) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane (3×20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by chromatography on silica gel which
|
Name
|
|
Type
|
product
|
Smiles
|
O1N=C(C2=C1C=CC=C2)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 537 mg | |
YIELD: PERCENTYIELD | 67.8% | |
YIELD: CALCULATEDPERCENTYIELD | 67.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |